molecular formula C14H17BrN2O2 B1242869 SSR180711 CAS No. 298198-52-4

SSR180711

Katalognummer: B1242869
CAS-Nummer: 298198-52-4
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: RXLOZRCLQMJJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SSR180711, chemisch bekannt als 1,4-Diazabicyclo[3.2.2]nonan-4-carbonsäure, 4-Bromphenylester, ist ein neuartiger selektiver partieller Agonist des Alpha-7-Subtyps der nikotinischen Acetylcholinrezeptoren. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von kognitiven Defiziten, die mit Schizophrenie verbunden sind .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 1,4-Diazabicyclo[3.2.2]nonan. Darauf folgt die Veresterung der Carboxylgruppe mit 4-Bromphenol. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels, wie z. B. Dichlormethan, und eines Kupplungsmittels wie Dicyclohexylcarbodiimid, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden sind nicht weit verbreitet dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Schritten mit Optimierungen für die Produktion im großen Maßstab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den Alpha-7-Subtyp der nikotinischen Acetylcholinrezeptoren bindet und ihn teilweise aktiviert. Diese Aktivierung führt zu einer verstärkten glutamatergischen Neurotransmission, Acetylcholinausschüttung und Langzeitpotenzierung im Hippocampus . Die partielle Agonistenaktivität der Verbindung stellt sicher, dass sie keine Desensibilisierung der Rezeptoren verursacht, was sie zu einem vielversprechenden Kandidaten für die langfristige therapeutische Anwendung macht.

Wirkmechanismus

Target of Action

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.

Mode of Action

This compound interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, this compound doesn’t fully activate the receptor but enhances its response to natural ligands.

Biochemical Pathways

The activation of α7 n-AChRs by this compound affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.

Pharmacokinetics

This compound rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.

Result of Action

The activation of α7 n-AChRs by this compound has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . This compound also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.

Action Environment

It’s worth noting that the efficacy of this compound was retained after repeated treatment, indicating a lack of tachyphylaxia .

Biochemische Analyse

Biochemical Properties

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate interacts primarily with the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The interaction of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate with this receptor results in partial agonism, meaning it activates the receptor but not to its full potential. This partial activation can modulate neurotransmission and has been linked to improvements in cognitive function .

Cellular Effects

The effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate on cells are multifaceted. In neuronal cells, it influences cell signaling pathways by modulating the activity of the alpha-7 nicotinic acetylcholine receptor. This modulation can lead to changes in intracellular calcium levels, which in turn can affect various cellular processes such as gene expression and neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .

Molecular Mechanism

At the molecular level, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor. This binding induces a conformational change in the receptor, allowing the influx of cations into the cell. The partial agonism of this compound means that it does not fully activate the receptor, which can prevent overstimulation and potential excitotoxicity. This mechanism is crucial for its therapeutic potential, as it can enhance cognitive function without causing excessive neuronal activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that while initial effects on cellular function are pronounced, there may be a gradual decrease in efficacy, highlighting the importance of understanding its stability and degradation pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate vary with dosage. At lower doses, the compound can enhance cognitive function and provide neuroprotection. At higher doses, there may be adverse effects such as toxicity and behavioral changes. These findings underscore the need for careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is metabolized primarily in the liver. The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within the body. Its distribution is not uniform, with higher concentrations observed in specific brain regions, particularly those involved in cognitive function .

Subcellular Localization

The subcellular localization of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is primarily within the neuronal cell membrane, where it interacts with the alpha-7 nicotinic acetylcholine receptor. This localization is critical for its function, as it needs to be in close proximity to the receptor to exert its effects. Additionally, there may be some localization within intracellular compartments, which could influence its overall activity and function .

Vorbereitungsmethoden

The synthesis of SSR180711 involves several steps, starting with the preparation of the core structure, 1,4-diazabicyclo[3.2.2]nonane. This is followed by the esterification of the carboxylic acid group with 4-bromophenol. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Analyse Chemischer Reaktionen

SSR180711 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethanolat. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

SSR180711 ist einzigartig in seiner selektiven partiellen Agonistenaktivität an den Alpha-7-Nikotin-Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen bietet die partielle Agonistenaktivität von this compound ein Gleichgewicht zwischen Wirksamkeit und Rezeptordesensitivierung, was es zu einem einzigartigen und wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, also known as SSR180711, is a compound that has garnered significant attention for its biological activities, particularly in the context of neuropharmacology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical and Physical Properties

  • Chemical Formula: C14H17BrN2O2
  • Molecular Weight: 325.2 g/mol
  • CAS Number: 298198-52-4

This compound primarily acts as a selective partial agonist at the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial in modulating neurotransmission in the central nervous system (CNS). The binding of this compound to nAChR induces a conformational change that facilitates the influx of cations such as sodium and calcium ions into neurons, leading to enhanced neurotransmitter release and improved synaptic plasticity.

Key Mechanisms:

  • Partial Agonism: Activates the receptor but does not fully stimulate it, preventing potential excitotoxicity.
  • Modulation of Neurotransmission: Influences pathways related to cognitive functions and neuroprotection.

Cognitive Enhancement

Research indicates that this compound may improve cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. In animal models, administration of this compound has shown promising results in enhancing cognitive performance in tasks predictive of therapeutic efficacy for these disorders .

Neuroprotective Effects

This compound exhibits neuroprotective properties by reducing neuronal cell death in various neurodegenerative conditions. Its interaction with nAChR may help mitigate oxidative stress and inflammation, which are key contributors to neuronal damage .

In Vitro Studies

In vitro studies have demonstrated that this compound increases intracellular calcium levels in neuronal cells, which is associated with enhanced neurotransmitter release. This effect is crucial for synaptic transmission and overall cognitive function .

In Vivo Studies

In vivo studies have shown that this compound can significantly improve cognitive performance in rodent models. For example:

  • Memory Tasks: Rodents treated with this compound displayed improved performance in memory tasks compared to control groups.
  • Behavioral Assessments: Behavioral tests indicated reduced anxiety-like behaviors, suggesting potential anxiolytic effects alongside cognitive enhancement .

Case Studies

  • Schizophrenia Model:
    • In a study involving a schizophrenia model, this compound was administered to evaluate its effects on cognitive deficits. Results indicated significant improvements in cognitive tasks related to attention and memory retention compared to untreated controls .
  • Alzheimer's Disease Model:
    • Another study focused on an Alzheimer's disease model where this compound treatment resulted in reduced amyloid-beta plaque formation and improved synaptic function, highlighting its potential role in modifying disease progression.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementImproves performance in memory tasks ,
NeuroprotectionReduces neuronal cell death,
Modulation of AnxietyExhibits anxiolytic effects

Eigenschaften

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.379 g (3.0 mmol) of 1,4-diazabicyclo[3.2.2]nonane and 0.84 ml (6.0 mmol) of triethylamine in 5 ml of dichloromethane are introduced into a 50-ml three-necked flask, the mixture is cooled to 0° C., 0.730 mg (3.1 mmol) of 4-bromophenyl chloroformate in solution in 3 ml of dichloromethane is added dropwise and the stirring is maintained at 0° C. for 10 min.
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
Reactant of Route 4
Reactant of Route 4
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
Reactant of Route 5
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
Reactant of Route 6
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.